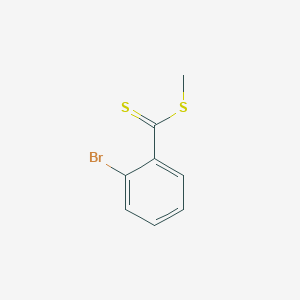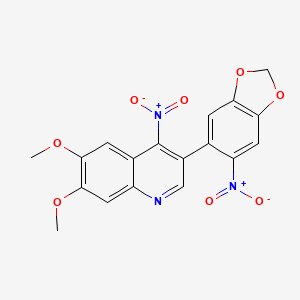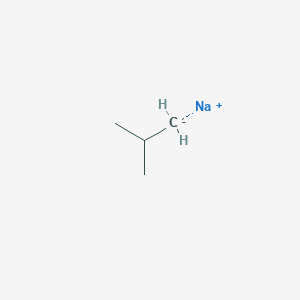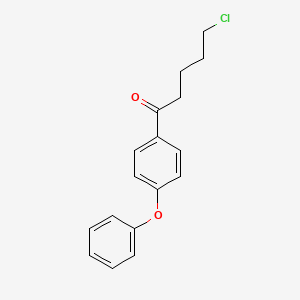![molecular formula C14H28OS B12538842 3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol CAS No. 661493-56-7](/img/structure/B12538842.png)
3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-[(Undéc-10-én-1-yl)sulfanyl]propan-1-ol est un composé chimique de formule moléculaire C₁₄H₂₈OS. Il se caractérise par la présence d'un groupe sulfanyl lié à une chaîne propanol, qui est elle-même liée à un groupe undécényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-[(Undéc-10-én-1-yl)sulfanyl]propan-1-ol implique généralement la réaction du 10-undécén-1-ol avec un réactif thiolique approprié dans des conditions contrôlées. Une méthode courante comprend l'utilisation de la chimie de clic thiol-ène, où le groupe undécényle subit une réaction thiol-ène avec un composé thiolique en présence d'un initiateur radicalaire tel que l'azobisisobutyronitrile (AIBN) ou la lumière UV.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions thiol-ène à grande échelle dans des réacteurs discontinus ou à flux continu. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés, avec un contrôle minutieux de la température, de la pression et du temps de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-[(Undéc-10-én-1-yl)sulfanyl]propan-1-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour former les alcools ou les thiols correspondants.
Substitution : Le groupe hydroxyle peut participer à des réactions de substitution pour former des esters ou des éthers.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et l'acide m-chloroperbenzoïque (m-CPBA).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des réactifs tels que les chlorures d'acyle ou les halogénoalcanes sont utilisés en présence d'une base telle que la pyridine ou la triéthylamine.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Alcools et thiols correspondants.
Substitution : Esters et éthers.
Applications De Recherche Scientifique
Le 3-[(Undéc-10-én-1-yl)sulfanyl]propan-1-ol a des applications diverses en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique et comme réactif dans la chimie de clic thiol-ène.
Biologie : Étudié pour son potentiel en tant que composé bioactif ayant des propriétés antimicrobiennes.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment les systèmes d'administration de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité ayant des propriétés fonctionnelles spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 3-[(Undéc-10-én-1-yl)sulfanyl]propan-1-ol implique son interaction avec des cibles moléculaires par le biais de ses groupes sulfanyl et hydroxyle. Ces groupes fonctionnels peuvent former des liaisons hydrogène, se coordonner avec des ions métalliques et participer à des réactions d'oxydoréduction. Les effets du composé sont médiés par des voies impliquant le stress oxydatif, l'inhibition enzymatique et la perturbation membranaire.
Mécanisme D'action
The mechanism of action of 3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol involves its interaction with molecular targets through its sulfanyl and hydroxyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and membrane disruption.
Comparaison Avec Des Composés Similaires
Composés similaires
10-Undécén-1-ol : Un précurseur dans la synthèse du 3-[(Undéc-10-én-1-yl)sulfanyl]propan-1-ol.
3-Mercaptopropanol : Partage les groupes fonctionnels sulfanyl et hydroxyle.
Undéc-10-én-1-thiol : Contient le groupe undécényle et un groupe thiol.
Unicité
Le 3-[(Undéc-10-én-1-yl)sulfanyl]propan-1-ol est unique en raison de la combinaison de ses groupes undécényle, sulfanyl et hydroxyle, qui lui confèrent une réactivité chimique distincte et des applications potentielles. Sa capacité à subir des réactions thiol-ène et à participer à diverses transformations chimiques en fait un composé précieux dans la recherche et l'industrie.
Propriétés
Numéro CAS |
661493-56-7 |
|---|---|
Formule moléculaire |
C14H28OS |
Poids moléculaire |
244.44 g/mol |
Nom IUPAC |
3-undec-10-enylsulfanylpropan-1-ol |
InChI |
InChI=1S/C14H28OS/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15/h2,15H,1,3-14H2 |
Clé InChI |
BVQFMXXMEWFNOJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCCSCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)

![Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12538781.png)


![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)
![(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate](/img/structure/B12538796.png)


![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide](/img/structure/B12538823.png)

![3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538837.png)
![4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12538845.png)
